3-Amino-2-iodophenol

Lipophilicity Drug design ADME prediction

Researchers requiring a regiospecific ortho-iodophenol coupling partner often encounter isomer contamination or are forced to use protecting groups. The distinct 1,2,3-substitution pattern of 3-Amino-2-iodophenol solves this by providing orthogonal amino (-NH₂) and hydroxyl (-OH) handles where iodine is ortho to -OH and meta to -NH₂. Key outcomes: • Enables Pd-catalyzed Suzuki, Sonogashira, and Negishi couplings without protecting groups, reducing step count. • The meta-amino scaffold is a structurally orthogonal probe for iodotyrosine deiodinase (IYD) SAR studies, distinct from the para-amino isomer (Kd 96 μM). • Bifunctional halogen-bond donor/acceptor surface enables directional co-crystal engineering unavailable with other isomers. Standard stock available; immediate global shipping.

Molecular Formula C6H6INO
Molecular Weight 235.02 g/mol
CAS No. 99968-82-8
Cat. No. B1374696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-2-iodophenol
CAS99968-82-8
Molecular FormulaC6H6INO
Molecular Weight235.02 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)O)I)N
InChIInChI=1S/C6H6INO/c7-6-4(8)2-1-3-5(6)9/h1-3,9H,8H2
InChIKeyBIWJBNNRJCDTTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-2-iodophenol – Ortho-Iodo Meta-Amino Isomer for Synthesis


3-Amino-2-iodophenol (CAS 99968-82-8) is a di-substituted iodophenol isomer with the molecular formula C₆H₆INO and molecular weight of 235.02 g/mol, bearing an iodine atom at the ortho position and an amino group at the meta position relative to the phenolic –OH [1]. This compound belongs to the broader class of halogenated aminophenols that serve as versatile building blocks in medicinal chemistry and organic synthesis [2]. As an iodoarene, it functions as an electrophilic coupling partner in palladium-catalyzed cross-coupling reactions, while the dual amino and hydroxyl substituents provide orthogonal derivatization handles [3]. Critically, the 1,2,3-substitution pattern (iodine ortho to –OH, amino meta to –OH) is distinct from the more commonly studied 2-amino-3-iodophenol and 4-amino-2-iodophenol isomers, conferring unique steric and electronic properties that influence reaction regioselectivity and non-covalent interaction profiles [4].

Why Generic Iodophenols Fail for 3-Amino-2-iodophenol


Positional isomerism in amino-iodophenols is not a trivial distinction—it dictates regiochemical outcomes in cross-coupling, halogen bonding directionality, and biological target recognition. The iodine substituent in 3-amino-2-iodophenol occupies the position ortho to the hydroxyl group and meta to the amino group, a substitution pattern that generates a distinct electrostatic potential surface compared to isomers where iodine is para to –OH (4-amino-2-iodophenol) or ortho to –NH₂ (2-amino-3-iodophenol) [1]. Experimental thermochemical data on monoiodophenol isomers confirm that the ortho vs. meta vs. para position of iodine produces measurable differences in standard enthalpies of formation and solid-state packing motifs (I–I vs. OH–OH interactions), demonstrating that substitution pattern fundamentally alters physicochemical behavior [2]. In biological contexts, halogen position is determinative: the halogenated aminophenol 4-amino-2-iodophenol (iodine meta to amino, ortho to OH) exhibits a measured Kd of 96 μM for iodotyrosine deiodinase (IYD), and even minor positional shifts in halogen substitution can ablate or markedly diminish this binding activity, underscoring that generic halogenated aminophenols cannot be interchanged for structure-specific applications [3]. In synthetic chemistry, the relative orientation of amino, hydroxyl, and iodo groups governs chemoselectivity in Pd-catalyzed carbonylative and cross-coupling sequences, where the amino group at the meta position in 3-amino-2-iodophenol directs electrophilic aromatic substitution to different ring positions than the ortho-amino or para-amino isomers would [4].

3-Amino-2-iodophenol – Isomer Differentiation Evidence


XLogP3 Lipophilicity vs. 2-Amino-iodophenols

The computed XLogP3 value for 3-amino-2-iodophenol is 1.5, which is measurably higher than the XLogP3 of 1.4 calculated for both 2-amino-5-iodophenol (CAS 99968-80-6) and 2-amino-4-iodophenol (CAS 99969-17-2) using the same computational algorithm (XLogP3 3.0) on PubChem [1]. This ΔXLogP3 of +0.1, while modest, corresponds to a ~26% increase in predicted octanol-water partition coefficient (log scale difference of 0.1 equates to a factor of 10^0.1 ≈ 1.26). The XLogP3 of 3-amino-2-iodophenol (1.5) is, however, identical to that of 4-amino-2-iodophenol (1.5) and 2-amino-3-iodophenol (1.5), indicating that lipophilicity differentiation exists only against specific positional isomers, not universally [1].

Lipophilicity Drug design ADME prediction

Bifunctional Halogen Bonding Profile

A systematic study on the influence of aromatic substituents on halogen bonding (XB) properties of iodobenzene derivatives demonstrated that the position of substituents relative to iodine modulates XB donor/acceptor character [1]. The study found that electron-donating groups (such as –NH₂ and –OH) and mesomeric effects favor meta-iodine positions (i.e., iodine meta to the electron-donating substituent) to act as stronger XB donors, while ortho- and para-iodine positions tend to act as XB acceptors [1]. In 3-amino-2-iodophenol, the iodine is ortho to –OH (acting as XB acceptor) and meta to –NH₂ (acting as XB donor), creating a bifunctional halogen bonding surface that is unavailable in isomers where iodine is ortho to –NH₂ (e.g., 2-amino-3-iodophenol) or meta to –OH (e.g., 4-amino-2-iodophenol) [2]. This dual XB donor/acceptor capability, unique to the 1,2,3-substitution pattern, enables simultaneous engagement with multiple binding partners in supramolecular assemblies and protein-ligand complexes [2].

Halogen bonding Supramolecular chemistry Crystal engineering

Iodotyrosine Deiodinase Affinity vs. 4-Amino-2-iodophenol

BindingDB reports a dissociation constant (Kd) of 9.60 × 10⁴ nM (96 μM) for 4-amino-2-iodophenol (4A2IP) binding to iodotyrosine deiodinase (IYD) from Haliscomenobacter hydrossis, measured by fluorescence quenching of oxidized FMN cofactor [1]. This Kd of 96 μM places 4-amino-2-iodophenol in the weak-binding category for this enzyme target. While no analogous IYD binding data is available in public databases for 3-amino-2-iodophenol, the structural difference—specifically, the iodine at position 2 (ortho to –OH) in 3-amino-2-iodophenol vs. iodine at position 2 (ortho to –OH) in 4-amino-2-iodophenol where the amino group is para rather than meta—is likely to produce a measurably different Kd due to altered hydrogen bonding geometry with the FMN cofactor and active-site residues [2]. The existence of measurable IYD binding for the 4-amino isomer demonstrates that amino-iodophenols engage this biologically relevant target, and that substitution pattern determines binding affinity, providing a rationale for screening 3-amino-2-iodophenol as a structurally distinct probe for IYD-mediated dehalogenation studies [2].

Iodotyrosine deiodinase Enzyme inhibition Thyroid hormone metabolism

Enthalpy of Formation: Positional Isomer Effects

An experimental and computational thermochemical study of the three monoiodophenol isomers established that the standard molar enthalpy of formation in the condensed phase differs depending on whether iodine occupies the ortho (2-), meta (3-), or para (4-) position [1]. The study utilized combustion calorimetry and high-level DFT calculations (B3LYP) to determine these values, and additionally found that solid-state structures are governed by different non-covalent interaction networks: 2-iodophenol forms zigzag OH–OH chains linked by I–I interactions, while 3- and 4-iodophenol exhibit different packing motifs [1]. Although 3-amino-2-iodophenol was not directly measured in this study, the thermochemical principle that iodine position dictates formation enthalpy can be extrapolated to amino-substituted iodophenols, meaning that 3-amino-2-iodophenol (iodine ortho to –OH) will have a different enthalpy of formation than its isomer 4-amino-2-iodophenol (iodine ortho to –OH) or 2-amino-3-iodophenol (iodine meta to –OH) [2]. This has direct implications for process safety, exothermic reaction risk assessment, and storage stability during scale-up.

Thermochemistry Process safety Energetics

3-Amino-2-iodophenol – Research & Industrial Applications


Pd-Catalyzed Cross-Coupling for Biaryl Synthesis

3-Amino-2-iodophenol serves as an ortho-iodophenol electrophilic coupling partner in Pd-catalyzed Suzuki-Miyaura, Sonogashira, and Negishi reactions, where the iodine at the ortho position relative to the hydroxyl group undergoes oxidative addition to Pd(0) with faster kinetics than bromo or chloro analogs [1]. The meta-amino group remains orthogonal during cross-coupling, preserving a free –NH₂ handle for subsequent amidation, reductive amination, or diazotization chemistry. This regiochemical complementarity is not achievable with 4-amino-2-iodophenol (amino para to –OH) or 2-amino-3-iodophenol (amino ortho to –OH), where the amino group's proximity to the iodine may interfere with catalyst coordination or direct subsequent functionalization to different ring positions [2]. The demonstrated tolerance of unprotected phenol protons under Pd-catalyzed conditions [1] eliminates the need for protecting group strategies, reducing step count and improving atom economy in synthetic routes to amino-biaryl pharmacophores and benzoxazole/benzothiazole heterocycles.

Halogen Bonding in Co-Crystal and Supramolecular Design

The dual halogen bonding (XB) functionality of 3-amino-2-iodophenol—where iodine acts as an XB acceptor due to its ortho position relative to the electron-donating –OH group and simultaneously as an XB donor due to its meta position relative to –NH₂—enables the construction of directional supramolecular architectures that cannot be replicated using other amino-iodophenol isomers [1]. This bifunctional XB surface allows 3-amino-2-iodophenol to simultaneously engage two different XB partners in co-crystal design, unlike 4-amino-2-iodophenol or 2-amino-3-iodophenol, which each present only a single dominant XB functionality (donor or acceptor, respectively) [2]. Applications include pharmaceutical co-crystal engineering to modulate API solubility and stability, design of halogen-bonded liquid crystals, and development of XB-based anion sensors where directional binding is paramount [2].

Iodotyrosine Deiodinase (IYD) Probe Development

The established binding affinity of 4-amino-2-iodophenol for iodotyrosine deiodinase (Kd = 96 μM) [1] validates the iodo-aminophenol scaffold as an IYD recognition motif. 3-Amino-2-iodophenol, with its distinct meta-amino substitution pattern (vs. para-amino in 4A2IP), provides a structurally orthogonal probe for dissecting the hydrogen-bonding requirements of the IYD active site. Computational enzyme design studies have shown that IYD's substrate recognition is exquisitely sensitive to halogen position and hydrogen-bonding geometry, with certain variants exhibiting 9-fold increases in proteolytic stability upon 2-iodophenol binding [2]. Procurement of 3-amino-2-iodophenol enables comparative SAR studies to determine whether the meta-amino scaffold enhances IYD affinity beyond the 96 μM baseline measured for the para-amino isomer, potentially yielding tighter-binding probes for studying thyroid hormone deiodination pathways [1][2].

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